N-cyclooctyl-3-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)propanamide
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Overview
Description
N-cyclooctyl-3-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)propanamide is a complex organic compound with a unique structure that includes a cyclooctyl group and a purine derivative. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclooctyl-3-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)propanamide typically involves the following steps:
Formation of the Purine Derivative: The purine derivative can be synthesized through a series of reactions starting from simple precursors like urea and malonic acid derivatives.
Cyclooctyl Group Introduction: The cyclooctyl group is introduced through a nucleophilic substitution reaction, where a suitable cyclooctyl halide reacts with the purine derivative.
Amidation: The final step involves the formation of the amide bond between the cyclooctyl group and the purine derivative using reagents like carbodiimides or coupling agents under mild conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
N-cyclooctyl-3-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the cyclooctyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Oxidized derivatives of the purine ring.
Reduction: Reduced forms of the purine derivative.
Substitution: Substituted cyclooctyl derivatives.
Scientific Research Applications
N-cyclooctyl-3-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)propanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-cyclooctyl-3-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but it is believed to involve modulation of cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-(1,3-Dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N-(4-(1,3-thiazol-2-ylsulfamoyl)phenyl)acetamide
- 2-(1,3-Dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N-(6-methylpyridin-2-yl)acetamide
Uniqueness
N-cyclooctyl-3-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)propanamide is unique due to the presence of the cyclooctyl group, which imparts distinct chemical and biological properties compared to other purine derivatives. This uniqueness makes it a valuable compound for various research applications.
Properties
Molecular Formula |
C18H27N5O3 |
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Molecular Weight |
361.4 g/mol |
IUPAC Name |
N-cyclooctyl-3-(1,3-dimethyl-2,6-dioxopurin-7-yl)propanamide |
InChI |
InChI=1S/C18H27N5O3/c1-21-16-15(17(25)22(2)18(21)26)23(12-19-16)11-10-14(24)20-13-8-6-4-3-5-7-9-13/h12-13H,3-11H2,1-2H3,(H,20,24) |
InChI Key |
WAXMJFCAMGDKJL-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CCC(=O)NC3CCCCCCC3 |
Origin of Product |
United States |
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